molecular formula C18H22N6OS B2493963 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1235088-74-0

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2493963
CAS No.: 1235088-74-0
M. Wt: 370.48
InChI Key: INDNKAXZQPGMKH-UHFFFAOYSA-N
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Description

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N6OS and its molecular weight is 370.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . .

Mode of Action

Compounds containing a benzimidazole moiety are known to interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzimidazole derivatives have been found to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis , suggesting that they may interact with multiple biochemical pathways.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-2-16-22-23-18(26-16)21-17(25)12-7-9-24(10-8-12)11-15-19-13-5-3-4-6-14(13)20-15/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDNKAXZQPGMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.